molecular formula C12H11ClN2OS2 B2353983 2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034609-36-2

2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2353983
CAS No.: 2034609-36-2
M. Wt: 298.8
InChI Key: AWVKGLDTIXOWLU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these heterocycles often contributes to the biological activity of such compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiophene rings, and the introduction of the chloro, amide, and dihydrothieno groups. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could be substituted with other groups, or the amide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the chloro group could affect its reactivity .

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related derivatives were synthesized. These compounds have potential for further modification and use in various fields (Bakhite et al., 2005).
    • Pyrido[3',2':4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine derivatives were synthesized, showcasing the compound's utility in forming complex heterocyclic structures (Dotsenko & Krivokolysko, 2013).
  • Chemical Reactivity and Applications :

    • The chemical reactivity of benzo[b]thiophen-2-yl-hydrazonoesters was explored, yielding various heterocyclic derivatives, indicating a wide range of potential applications for the base compound in synthesizing diverse chemical structures (Mohareb et al., 2004).
  • Synthesis Optimization :

    • A study focused on optimizing the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a compound structurally similar to the one of interest, indicating the potential for optimizing the synthesis of complex molecules for increased yield and purity (Song, 2007).
  • Biochemical Synthesis and Evaluation :

  • Molecular Structure and Analysis :

    • Studies have been conducted to determine the molecular structures of these compounds using various analytical techniques, providing insights into their chemical behavior and potential applications (Dyachenko et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug candidate, or used as a building block for the synthesis of other complex molecules .

Properties

IUPAC Name

2-chloro-N-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c13-10-6-8-7-15(4-3-9(8)18-10)12(16)14-11-2-1-5-17-11/h1-2,5-6H,3-4,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVKGLDTIXOWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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